(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridazinone core substituted with a chloro group and a hydrazinyl group linked to a hydroxybenzylidene moiety. The (Z)-configuration indicates the specific geometric isomerism around the hydrazone double bond, which can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one typically involves the following steps:
-
Formation of the Hydrazone: : The initial step involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Reaction Conditions: This reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions for several hours.
Reagents: 2-hydroxybenzaldehyde, hydrazine hydrate, ethanol/methanol.
-
Cyclization and Chlorination: : The hydrazone is then reacted with 4-chloro-3,6-dihydropyridazine-3,6-dione to form the final product.
Reaction Conditions: This step is typically performed in the presence of a base such as sodium acetate, under reflux conditions.
Reagents: 4-chloro-3,6-dihydropyridazine-3,6-dione, sodium acetate, ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxy group in the benzylidene moiety can undergo oxidation to form quinone derivatives.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The chloro group on the pyridazinone ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology
Biological Activity Studies: Due to its structural features, this compound is often studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The chloro and hydroxy groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one: The (E)-isomer of the compound, which may exhibit different biological activities due to its geometric configuration.
4-chloro-5-(2-(2-methoxybenzylidene)hydrazinyl)pyridazin-3(2H)-one: A similar compound with a methoxy group instead of a hydroxy group, potentially altering its reactivity and biological properties.
Uniqueness
The (Z)-configuration of the hydrazone linkage in (Z)-4-chloro-5-(2-(2-hydroxybenzylidene)hydrazinyl)pyridazin-3(2H)-one is unique and can significantly influence its chemical and biological properties. This specific isomer may exhibit distinct reactivity patterns and interactions with biological targets compared to its (E)-isomer or other structurally similar compounds.
Properties
IUPAC Name |
5-chloro-4-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-8(6-14-16-11(10)18)15-13-5-7-3-1-2-4-9(7)17/h1-6,17H,(H2,15,16,18)/b13-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSAEPFORCHOK-ACAGNQJTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C(=O)NN=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.